
1,3,4-Oxadiazole-2-sulfonamide
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Overview
Description
1,3,4-Oxadiazole-2-sulfonamide is a heterocyclic compound featuring a five-membered oxadiazole ring fused with a sulfonamide group. This scaffold is synthesized via condensation of 1,3,4-oxadiazole-sulfonyl chloride with amines under controlled conditions (e.g., in dichloromethane with pyridine as a base at -20°C to -70°C) . The derivatives are characterized by FT-IR, NMR, and mass spectrometry, confirming their structural integrity . Pharmacologically, these compounds exhibit broad bioactivity, including antimicrobial, anti-inflammatory, and anti-diabetic properties. For instance, cyclohexyl-substituted derivatives demonstrate significant anti-inflammatory effects in vitro , while oxadiazole-sulfonamides incorporated into DGAT-1 inhibitors show promise for treating obesity and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of acyl hydrazides with sulfonyl chlorides under basic conditions. For example, the reaction of an acyl hydrazide with a sulfonyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole sulfonamide .
Another method involves the use of N-isocyaniminotriphenylphosphorane (NIITP) as a reagent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. This one-pot synthesis-functionalization strategy allows for the streamlined access to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Chemical Reactions of 1,3,4-Oxadiazole-2-sulfonamide
This compound can undergo various chemical reactions, including:
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Nucleophilic Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
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Electrophilic Aromatic Substitution : Although less common due to the electron-withdrawing nature of the oxadiazole ring, electrophilic aromatic substitution can occur under certain conditions.
Reaction Conditions
Reaction Type | Conditions | Outcome |
---|---|---|
Nucleophilic Substitution | Pyridine, Amine | Introduction of new functional groups |
Electrophilic Aromatic Substitution | Strong Electrophiles | Substitution on the aromatic ring |
Biological Activities of this compound
This compound derivatives have been evaluated for their biological activities, including:
-
Antimicrobial Activity : These compounds have shown promising antibacterial and antifungal activities, often comparable to or surpassing standard drugs .
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Anticancer Activity : Some derivatives exhibit anticancer properties by inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation .
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Anti-inflammatory Activity : Certain compounds have demonstrated anti-inflammatory effects by inhibiting COX enzymes .
Biological Activity Data
Compound | Activity | MIC/IC₅₀ |
---|---|---|
Oxadiazole-Sulfonamide Derivatives | Antibacterial | 0.25–1 µg/mL |
Oxadiazole Derivatives | Anticancer | Variable |
Oxadiazole-Sulfonamide Hybrids | Anti-inflammatory | 0.007–0.140 µM |
Scientific Research Applications
Anticancer Applications
1,3,4-Oxadiazole derivatives have shown promising results in cancer treatment. These compounds exhibit mechanisms that inhibit key enzymes involved in cancer cell proliferation.
Key Findings:
- Mechanism of Action : The oxadiazole scaffold interacts with nucleic acids and proteins, inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Study : A derivative exhibited significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values of 1.1 μM, 2.6 μM, and 1.4 μM respectively .
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. These compounds demonstrate efficacy against various bacterial and fungal strains.
Key Findings:
- Antibacterial Activity : Research indicates that oxadiazole derivatives possess antibacterial properties comparable to standard antibiotics such as ciprofloxacin .
- Case Study : Compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) significantly lower than those of conventional drugs.
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 10.8 |
Compound E | Pseudomonas aeruginosa | 11.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been explored extensively. These compounds exhibit inhibition of cyclooxygenase enzymes (COX).
Key Findings:
- Mechanism : Selective COX-2 inhibitors derived from the oxadiazole scaffold have shown lower ulcerogenic potential compared to traditional NSAIDs .
- Case Study : A synthesized derivative demonstrated an IC50 value of 0.007 μM for COX-2 inhibition, indicating strong anti-inflammatory activity.
Compound | COX Inhibition IC50 (μM) |
---|---|
Compound F | COX-2: 0.007 |
Compound G | COX-1: 0.140 |
Additional Therapeutic Applications
Beyond anticancer and antimicrobial properties, 1,3,4-oxadiazole derivatives have been investigated for various other therapeutic effects:
- Antidiabetic Activity : Some derivatives have shown potential in regulating blood glucose levels through inhibition of key metabolic pathways.
- Anticonvulsant Effects : Certain compounds exhibit activity against seizures by modulating neurotransmitter systems.
Summary Table of Biological Activities
Activity Type | Examples of Effects |
---|---|
Anticancer | Inhibition of tumor cell proliferation |
Antimicrobial | Effective against bacteria and fungi |
Anti-inflammatory | COX inhibition with reduced ulcerogenic potential |
Antidiabetic | Regulation of glucose metabolism |
Anticonvulsant | Modulation of neurotransmitter activity |
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-sulfonamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, thymidylate synthase, and histone deacetylase (HDAC), leading to the disruption of key cellular processes
Apoptosis Induction: It can induce apoptosis in cancer cells by targeting proteins involved in cell proliferation and survival, such as B-cell lymphoma 2 (BCL-2) and focal adhesion kinase (FAK)
Pathway Modulation: The compound can modulate various signaling pathways, including the NF-kB signaling pathway and the telomerase activity pathway, to exert its biological effects
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Pharmacokinetic and Regulatory Profiles
Biological Activity
1,3,4-Oxadiazole-2-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects, supported by recent research findings and case studies.
Overview of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core is recognized for its versatility in drug design. Its derivatives have been synthesized and evaluated for various biological activities. The structural characteristics of the oxadiazole ring contribute to its interaction with biological targets, making it an attractive scaffold for developing new therapeutics.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound exhibits significant activity against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
Research indicates that compounds like 5c and 5d not only show excellent antibacterial activity but also exhibit lower MIC values compared to standard antibiotics like amoxicillin and gentamicin . Furthermore, studies have highlighted the effectiveness of these derivatives against resistant strains of bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Several compounds have shown promising results in inhibiting inflammatory responses.
Table 2: Anti-inflammatory Activity of Selected Compounds
Compounds 5c and 5d demonstrated significant anti-inflammatory activity with IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . This suggests that oxadiazole derivatives could serve as effective alternatives in managing inflammatory conditions.
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Certain compounds have shown significant inhibitory effects on cancer cell lines.
Case Study: Anticancer Effects
In a study conducted by Alam et al., compounds 3a and 3b were evaluated for their anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents like Tamoxifen and 5-Fluorouracil .
Antidiabetic Activity
Recent investigations have also focused on the antidiabetic properties of oxadiazole derivatives. Some compounds have been identified as potential inhibitors of α-glucosidase.
Table 3: Antidiabetic Activity
Compound 20 showed promising inhibitory activity against α-glucosidase with an IC50 value indicating potential for further development as an antidiabetic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3,4-Oxadiazole-2-sulfonamide derivatives?
The synthesis typically involves cyclization of hydrazide precursors or sulfonamide-functionalized intermediates. A common method includes reacting sulfonamide-linked hydrazides with carbon disulfide or acetic anhydride under reflux conditions to form the oxadiazole ring. Ultrasonic techniques can enhance reaction efficiency, reducing time and improving yields (e.g., 70–85% for derivatives with electron-withdrawing substituents) . Key steps:
- Hydrazide intermediate preparation : Reacting sulfonamide derivatives with hydrazine hydrate.
- Cyclization : Using reagents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core.
- Purification : Silica gel column chromatography or recrystallization .
Q. How are this compound derivatives characterized analytically?
Comprehensive characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., carbonyl peaks at δ 165–170 ppm in ¹³C NMR) .
- Chromatography : HPLC with C18 columns (e.g., 90–99% purity) .
- Mass spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ions within 2 ppm error) .
- X-ray crystallography : To resolve stereochemistry (e.g., CCDC 1975227 for compound 4a-2) .
Q. What are the primary biological activities associated with this compound derivatives?
These compounds exhibit:
- Antibacterial activity : MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, with sulfonamide groups enhancing membrane disruption .
- Anticancer potential : IC₅₀ values of 10–50 µM against MCF-7 and HeLa cells via apoptosis induction .
- Antioxidant effects : DPPH radical scavenging (EC₅₀: 25–80 µM) linked to electron-donating substituents .
Advanced Research Questions
Q. How can structural modifications enhance the antibacterial efficacy of this compound derivatives?
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the phenyl ring improve lipophilicity and target binding (e.g., MIC reduced from 16 to 4 µg/mL with -Cl at para position) .
- Heterocyclic hybrids : Fusion with naphthofuran or triazole moieties enhances penetration into bacterial biofilms .
- Sulfonyl group tuning : Bulky groups (e.g., pentafluorophenyl) increase steric hindrance, reducing efflux pump-mediated resistance .
Q. What strategies are effective in overcoming bacterial resistance with these compounds?
- Multi-target inhibition : Dual inhibition of DNA gyrase and dihydrofolate reductase (e.g., derivatives with morpholine sulfonyl groups) .
- Biofilm disruption : Naphtho[2,1-b]furan-linked derivatives reduce S. aureus biofilm formation by 60–80% at 8 µg/mL .
- Synergistic combinations : Pairing with β-lactam antibiotics (e.g., ampicillin) reduces MICs by 4–8 fold .
Q. How to resolve contradictions in biological activity data across different studies?
- Substituent position analysis : Meta-substituted derivatives may show lower activity than para analogs due to steric effects (e.g., 3-Cl vs. 4-Cl on phenyl rings) .
- Assay standardization : Discrepancies in MIC values (e.g., broth microdilution vs. agar diffusion) require normalization using reference strains like E. coli ATCC 25922 .
- Computational validation : DFT calculations (e.g., GFN2-xTB) can predict electronic effects of substituents on antibacterial potency .
Q. What computational methods aid in designing this compound derivatives?
- Molecular docking : AutoDock Vina to simulate binding with S. aureus enoyl-ACP reductase (e.g., binding energy ≤ -8.5 kcal/mol) .
- QSAR models : 2D descriptors (e.g., LogP, polar surface area) correlate with bioavailability (R² > 0.85) .
- ADMET prediction : SwissADME for optimizing pharmacokinetics (e.g., reducing CYP450 inhibition risks) .
Properties
CAS No. |
90774-48-4 |
---|---|
Molecular Formula |
C2H3N3O3S |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI Key |
HNUANCKZAPZYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
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